
2-Propylpentanoic-D15 acid
Overview
Description
2-Propylpentanoic-D15 acid, also known as Valproic acid-D15, is a deuterated form of Valproic acid. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C8HD15O2, and it has a molecular weight of 159.3 g/mol .
Biochemical Analysis
Biochemical Properties
2-Propylpentanoic-D15 Acid is known to be an inhibitor of histone deacetylase (HDAC), with an IC50 value in the range of 0.5-2 mM . It inhibits the activity of HDAC1 and induces proteasomal degradation of HDAC2 . This interaction with HDAC enzymes alters the acetylation status of histones, thereby influencing gene expression.
Cellular Effects
In cellular processes, this compound has been observed to promote tumor cell toxicity and increase susceptibility to radiation . It also elevates the levels of γ-aminobutyric acid in the brain , which can influence neuronal signaling and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its inhibitory action on HDAC enzymes . By inhibiting HDAC1 and inducing the degradation of HDAC2, it influences the acetylation status of histones, which can lead to changes in gene expression.
Metabolic Pathways
It is known that valproic acid, the non-deuterated form, is metabolized in the liver through glucuronide conjugation and mitochondrial β-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpentanoic-D15 acid involves the incorporation of deuterium atoms into the Valproic acid molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Valproic acid are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
2-Propylpentanoic-D15 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-Propylpentanone-D15, while reduction can produce 2-Propylpentanol-D15 .
Scientific Research Applications
Chemistry
- Tracer Studies : 2-Propylpentanoic-D15 acid is utilized as a tracer in reaction mechanisms and kinetic studies. The presence of deuterium allows researchers to track the compound's behavior in various chemical reactions, providing insights into reaction pathways and mechanisms .
Biology
- Metabolic Studies : The compound is employed in metabolic studies to trace the incorporation and transformation of valproic acid in biological systems. This application is crucial for understanding how drugs are metabolized in vivo and how they affect biological pathways .
- Histone Deacetylase Inhibition : this compound acts as an inhibitor of histone deacetylase (HDAC), which plays a significant role in gene expression regulation. This property makes it valuable in studying epigenetic modifications and their effects on cellular processes .
Medicine
- Pharmacokinetic Studies : The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of valproic acid. This research is critical for optimizing dosing regimens and improving therapeutic outcomes for conditions such as epilepsy and bipolar disorder .
- Anticonvulsant Research : Due to its structural similarity to valproic acid, which is widely used as an anticonvulsant, this compound is investigated for its potential effects on seizure disorders and mood stabilization .
Industry
- Pharmaceutical Development : In the pharmaceutical industry, this compound is applied in the development of new drugs and quality control processes. Its stable isotope labeling aids in tracking compounds during synthesis and formulation .
Biochemical Analysis
Property | Details |
---|---|
HDAC Inhibition IC50 | 0.5 - 2 mM |
Effects on Tumor Cells | Promotes toxicity and increases radiation susceptibility |
Metabolic Pathways | Undergoes glucuronide conjugation and mitochondrial β-oxidation |
Case Studies
- Pharmacokinetic Study : A study conducted on the pharmacokinetics of valproic acid using deuterated forms like this compound demonstrated enhanced understanding of drug metabolism, leading to improved therapeutic strategies for managing epilepsy .
- Epigenetic Research : Research utilizing this compound has shown promising results in understanding the mechanisms by which HDAC inhibitors can alter gene expression patterns associated with cancer proliferation .
- Clinical Implications : Investigations into the effects of this compound on mood stabilization have provided insights into its potential applications beyond epilepsy treatment, suggesting broader therapeutic uses in psychiatric disorders .
Mechanism of Action
2-Propylpentanoic-D15 acid exerts its effects by inhibiting histone deacetylase (HDAC) enzymes. This inhibition leads to an increase in the acetylation of histone proteins, resulting in changes in gene expression. The compound also enhances the levels of gamma-aminobutyric acid (GABA) in the brain by inhibiting GABA transaminase, which contributes to its anticonvulsant and mood-stabilizing effects .
Comparison with Similar Compounds
2-Propylpentanoic-D15 acid is similar to other deuterated analogs of Valproic acid. Some of the similar compounds include:
Valproic acid-D8: Another deuterated form with eight deuterium atoms.
Valproic acid-D10: Contains ten deuterium atoms.
Valproic acid-D12: Contains twelve deuterium atoms.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying the compound’s behavior in various systems .
Biological Activity
2-Propylpentanoic-D15 acid, also known as 2-n-propylpentanoic acid or valproic acid (D15 isotopologue), is a branched-chain fatty acid that has garnered attention due to its biological activity, particularly in the context of neurological disorders. This compound is a deuterated form of valproic acid, a well-known anticonvulsant and mood-stabilizing drug. The biological properties of this compound are closely linked to its metabolic pathways and interactions within biological systems.
- Molecular Formula: C8H16O2
- Molecular Weight: 144.21 g/mol
- Solubility: Slightly soluble in water, soluble in alcohol
- Boiling Point: 220 °C
This compound functions primarily through the inhibition of neuronal activity by modulating neurotransmitter levels. It is believed to increase potassium conductance, which stabilizes neuronal membranes and reduces excitability, thereby providing anticonvulsant effects .
Neuroprotective Effects
Research indicates that 2-propylpentanoic acid exhibits neuroprotective properties. In various studies, it has been shown to protect against excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases. This protective effect is attributed to its ability to enhance mitochondrial function and reduce the production of reactive oxygen species (ROS) in neuronal cells .
Antitumor Activity
Recent studies have explored the potential antitumor effects of 2-propylpentanoic acid. It has been reported to increase the chemosensitivity and radiosensitivity of human glioma cell lines in vitro. This suggests that the compound may enhance the efficacy of conventional cancer therapies .
Case Studies
- Valproate Metabolism : A significant study demonstrated that during the metabolism of valproate (the parent compound), a novel metabolite named valproyl-AMP is formed. This metabolite plays a crucial role in cellular metabolism and may influence the pharmacological effects of 2-propylpentanoic acid .
- Inhibition Studies : In vitro assays have shown that 2-propylpentanoic acid can inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory properties. The IC50 values for various derivatives were found to be comparable to established anti-inflammatory agents like curcumin .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-BKUSUEPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232089 | |
Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-65-8 | |
Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362049-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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